(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
Overview
Description
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane: is a highly fluorinated hydrocarbon with the molecular formula C7H7Cl2F9Si and a molecular weight of 361.11 g/mol . This compound is known for its unique properties, including high chemical stability, low surface energy, and hydrophobicity. It is commonly used in various fields such as chemistry, materials science, and biochemistry .
Mechanism of Action
Target of Action
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane, also known as dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, is a type of organofluorine compound. The primary targets of this compound are surfaces where it is applied as a surface modifying agent .
Mode of Action
The compound this compound interacts with the surfaces by forming a thin layer of silane. This interaction results in the modification of the surface properties, such as hydrophobicity .
Biochemical Pathways
It is known that the compound can be used for the preparation of a sesquisiloxane derivative with free radical polymerisable functional groups .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. By forming a thin layer of silane on the surface, the compound can enhance the surface’s hydrophobicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect the compound’s ability to modify surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane typically involves the reaction of (1H,1H,2H,2H-Perfluoro-n-hexyl)trichlorosilane with methyl lithium or methyl magnesium chloride under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Substitution Reactions: Can undergo nucleophilic substitution reactions with reagents such as alcohols, amines, and thiols to form corresponding silane derivatives.
Polymerization: Can be used as a monomer in the polymerization reactions to form siloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Alcohols, amines, thiols, under anhydrous conditions.
Polymerization: Catalysts such as platinum or tin compounds.
Major Products Formed:
Silanols: From hydrolysis.
Silane Derivatives: From substitution reactions.
Siloxane Polymers: From polymerization reactions.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various fluorinated compounds .
- Acts as a precursor for the production of other fluorinated silanes and siloxanes .
Materials Science:
- Employed in the development of hydrophobic and oleophobic coatings .
- Used in the preparation of antifouling coatings for marine applications .
Biochemistry:
- Utilized in the modification of surfaces to create biocompatible materials .
- Involved in the development of drug delivery systems .
Industry:
Comparison with Similar Compounds
- (1H,1H,2H,2H-Perfluoro-n-hexyl)trichlorosilane
- (1H,1H,2H,2H-Perfluoro-n-octyl)methyldichloro-silane
- (1H,1H,2H,2H-Perfluoro-n-butyl)methyldichloro-silane
Comparison:
- (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and reactivity .
- Compared to (1H,1H,2H,2H-Perfluoro-n-octyl)methyldichloro-silane , it has a shorter chain length, resulting in slightly different physical properties and reactivity .
- Compared to (1H,1H,2H,2H-Perfluoro-n-butyl)methyldichloro-silane , it has a longer chain length, offering enhanced hydrophobicity and stability .
Properties
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXETNSVRUKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F9Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880411 | |
Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38436-16-7 | |
Record name | Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38436-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.